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molecular formula C16H13NO2 B1584842 1,1'-(9h-carbazole-3,6-diyl)diethanone CAS No. 3403-70-1

1,1'-(9h-carbazole-3,6-diyl)diethanone

Cat. No. B1584842
M. Wt: 251.28 g/mol
InChI Key: PQLQXNVTTJCZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108916B2

Procedure details

Carbazole 1 (16.9 g, 0.1 mol) was dissolved in nitrobenzene (300 mL). Anhydrous AlCl3 (54.0 g, 0.4 mol) was added under stirring and cooling with an ice bath. Then, AcCl (55.5 g, 0.7 mol) was added slowly dropwise. The reaction mixture was allowed to warm to room temperature under stirring and kept over a period of 13 h. Water (500 mL) was added in small portions under cooling with an ice bath. The cooling bath was removed, and the mixture was refluxed over a period of 2 h and extracted with CHCl3 (3×150 mL). The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl, dried with anhydrous Na2SO4, and evaporated. The residue was purified by column chromatography (silica gel, CHCl3/MeOH) to give 12.5 g (50%) of 3,6-diacetylcarbazole (4).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
55.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:18](Cl)([CH3:20])=[O:19].[OH2:22].[N+]([C:26]1[CH:31]=CC=CC=1)([O-])=O>>[C:18]([C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][C:8]([C:31](=[O:22])[CH3:26])=[CH:9][CH:10]=3)(=[O:19])[CH3:20] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
300 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
55.5 g
Type
reactant
Smiles
C(=O)(C)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed over a period of 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×150 mL)
WASH
Type
WASH
Details
The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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